
Yonkenafil HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yonkenafil HCl is a PDE5 inhibitor potentially for the treatment of erectile dysfunction.
Wissenschaftliche Forschungsanwendungen
1. Toxicological Assessment
Yonkenafil Hydrochloride has been evaluated for its toxicity in animal models. A study by Liu et al. (2017) focused on a 90-day repeat-dose oral toxicity assessment in beagle dogs. This study is pivotal in understanding the safety profile of Yonkenafil HCl for potential therapeutic applications.
2. Neuroprotective Effects in Stroke
In a study by Chen et al. (2014), Yonkenafil's effect on ischemic injury was evaluated, revealing its potential as a neuroprotective agent in stroke. The research demonstrated how Yonkenafil could improve neurological function and reduce ischemic cell apoptosis.
3. Analytical Methods for Quantification
Research by Sun et al. (2016) developed a sensitive method for the quantification of Yonkenafil and its major metabolites. This analytical technique is crucial for supporting pharmacokinetic studies and understanding the drug's metabolism.
4. Pharmacokinetics Studies
Wang et al. (2008) developed a novel method for quantifying Yonkenafil in rat plasma, aiding in pharmacokinetic studies. This research, documented in Wang et al. (2008), is essential for determining the appropriate administration routes and understanding the drug's distribution in the body.
5. Potential in Alzheimer's Disease Treatment
Yonkenafil has been studied for its therapeutic potential in Alzheimer's Disease (AD). A study by Zhu et al. (2015) showed that Yonkenafil could improve cognitive functions and ameliorate amyloid burden in an AD mice model, indicating its potential role in managing AD symptoms.
6. Microglial Activation Inhibition
Research by Zhao et al. (2015) demonstrated Yonkenafil's ability to inhibit microglial activation, which could be significant for treating neuroinflammation and related neurological disorders.
7. Effects on Neuroinflammation and Tau Hyperphosphorylation
In a study by Zhu et al. (2019), Yonkenafil was shown to attenuate neuroinflammation and tau hyperphosphorylation in a rat model. This finding is crucial for understanding the potential of Yonkenafil in treating conditions like Alzheimer's Disease.
Eigenschaften
CAS-Nummer |
804519-64-0 |
|---|---|
Produktname |
Yonkenafil HCl |
Molekularformel |
C24H34ClN5O4S |
Molekulargewicht |
524.07 |
IUPAC-Name |
2-(2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride |
InChI |
InChI=1S/C24H33N5O4S.ClH/c1-5-10-28-16-17(4)21-23(28)25-22(26-24(21)30)19-15-18(8-9-20(19)33-7-3)34(31,32)29-13-11-27(6-2)12-14-29;/h8-9,15-16H,5-7,10-14H2,1-4H3,(H,25,26,30);1H |
InChI-Schlüssel |
CDCLCASCGRHUNT-UHFFFAOYSA-N |
SMILES |
O=C1C2=C(N(CCC)C=C2C)N=C(C3=CC(S(=O)(N4CCN(CC)CC4)=O)=CC=C3OCC)N1.[H]Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Yonkenafil HCl; Yonkenafil hydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



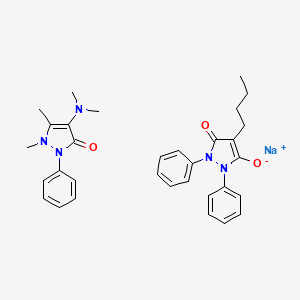
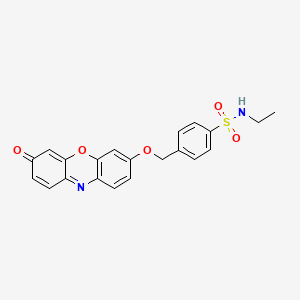
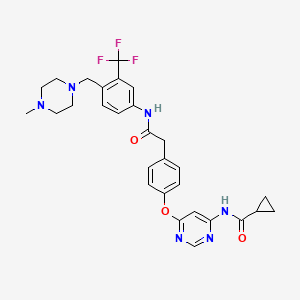
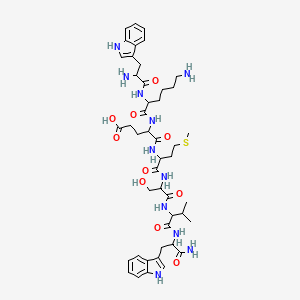
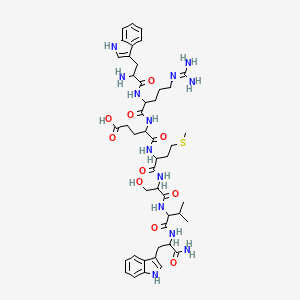
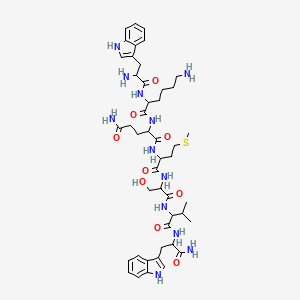
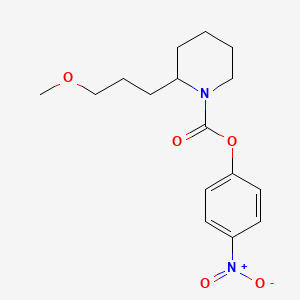
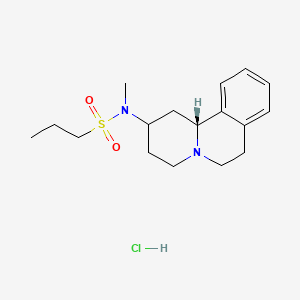
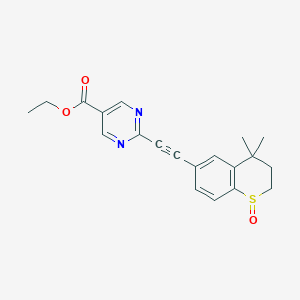
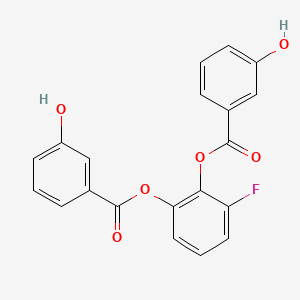
![4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B611840.png)